Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a thiazole ring, a piperazine moiety, and a fluorophenyl group, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenylboronic acid or a fluorophenyl halide.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the thiazole ring.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its piperazine moiety.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is primarily based on its interaction with biological targets:
Molecular Targets: The compound can bind to various receptors and enzymes, particularly those involved in neurotransmission due to the presence of the piperazine ring.
Pathways Involved: It may modulate signaling pathways related to neurotransmitter release and uptake, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- Ethyl (4-(2-(4-(2-bromophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
Uniqueness
Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chlorinated or brominated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
ethyl N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-2-26-18(25)21-17-20-13(12-27-17)11-16(24)23-9-7-22(8-10-23)15-6-4-3-5-14(15)19/h3-6,12H,2,7-11H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSYGCAWLWCOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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